molecular formula C7H3Cl2NO2S2 B1523213 5-Chloro-1,3-benzothiazole-4-sulfonyl chloride CAS No. 1094671-88-1

5-Chloro-1,3-benzothiazole-4-sulfonyl chloride

Cat. No. B1523213
M. Wt: 268.1 g/mol
InChI Key: JZAWJILQDJACID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1,3-benzothiazole-4-sulfonyl chloride is a chemical compound with the CAS Number: 1094671-88-1 . It has a molecular weight of 268.14 .


Molecular Structure Analysis

The InChI code for 5-Chloro-1,3-benzothiazole-4-sulfonyl chloride is 1S/C7H3Cl2NO2S2/c8-4-1-2-5-6 (10-3-13-5)7 (4)14 (9,11)12/h1-3H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-1,3-benzothiazole-4-sulfonyl chloride include a molecular weight of 268.14 . Unfortunately, other specific properties like melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Synthesis Applications

  • Peptide Synthesis : 5-Chloro-1,3-benzothiazole-4-sulfonyl chloride is used in the solution-phase synthesis of peptides. It was employed in preparing the cyclosporin 8-11 tetrapeptide subunit through efficient coupling and methylation steps, facilitating purification by extraction (Vedejs & Kongkittingam, 2000).

  • Friedel-Crafts Sulfonylation : This compound plays a role in Friedel-Crafts sulfonylation reactions. Its use in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids has been shown to enhance reactivity and yield of diaryl sulfones (Nara, Harjani, & Salunkhe, 2001).

  • Synthesis of Thiazole Derivatives : It is instrumental in synthesizing 4-tosyl-5-chlorothiazole-2-thiol derivatives, where its oxidation yields new thiazole derivatives with potential applications in various fields (Kornienko, Zyabrev, & Brovarets, 2014).

  • Antiviral Compound Synthesis : This chemical is used in the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, demonstrating certain antiviral activities, particularly against tobacco mosaic virus (Chen et al., 2010).

Interaction with Biological Molecules

  • Peptide-Dye Interactions : Studies have shown its interaction with peptides, where aggregates of this compound bind to alpha-helix and beta-sheet forming peptides. This interaction was investigated using techniques like absorption spectroscopy and cryogenic transmission electron microscopy (von Berlepsch et al., 2010).

  • Aggregation Behavior in Aqueous Solutions : The aggregation behavior of a derivative of 5-Chloro-1,3-benzothiazole-4-sulfonyl chloride in aqueous solutions was explored. This study is significant in understanding its self-assembly into various structures like dimers and aggregates in different environments (Berlepsch & Böttcher, 2018).

Environmental Impact and Transformation

  • Transformation in Chlorination Processes : The compound’s behavior and transformation during chlorination processes have been studied, which is crucial for understanding its fate in municipal wastewaters and affected drinking waters (Dodd & Huang, 2004).

Safety And Hazards

The safety data sheet for a similar compound, 1,3-Benzothiazole-4-sulfonyl Chloride, indicates that it causes severe skin burns and eye damage . It’s advisable to handle such compounds with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapours, or spray .

properties

IUPAC Name

5-chloro-1,3-benzothiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO2S2/c8-4-1-2-5-6(10-3-13-5)7(4)14(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAWJILQDJACID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC=N2)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,3-benzothiazole-4-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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